Lysicamine

Cytotoxicity Hepatocellular Carcinoma Oxoaporphine Alkaloid

Procure Lysicamine for its unique, non-canonical mixed-mode DNA binding mechanism, which differentiates it from classic intercalators like liriodenine. This 1,2-dimethoxy oxoaporphine is essential for dissecting specific cellular responses to varied DNA damage. As a versatile ligand for Ru(II) and other metal complexes, it demonstrates superior in vivo efficacy and safety profiles compared to cisplatin. Secure your high-purity (≥98%) standard for HPLC dereplication and screening of metal complexes to advance your medicinal chemistry campaigns against resistant Gram-negative bacteria and hepatocellular carcinoma.

Molecular Formula C18H13NO3
Molecular Weight 291.3 g/mol
CAS No. 15444-20-9
Cat. No. B1675762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysicamine
CAS15444-20-9
Synonyms1,2-dimethoxy-7H-dibenzo(de,g)quinolin-7-one
lysicamine
oxonuciferine
Molecular FormulaC18H13NO3
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42)OC
InChIInChI=1S/C18H13NO3/c1-21-13-9-10-7-8-19-16-14(10)15(18(13)22-2)11-5-3-4-6-12(11)17(16)20/h3-9H,1-2H3
InChIKeyDPBMWJXWUINLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of Lysicamine (CAS 15444-20-9): A Differentiated Oxoaporphine Alkaloid


Lysicamine (CAS 15444-20-9) is a naturally occurring oxoaporphine alkaloid characterized by its 1,2-dimethoxy substitution pattern [1]. This compound, with the molecular formula C18H13NO3 and a molecular weight of 291.3 g/mol, is a bright yellow to orange-yellow solid . It has been isolated from various plant genera, including Annona, Goniothalamus, and Phoebe, and is commercially available as a high-purity analytical standard [2]. Lysicamine has garnered research interest for its diverse bioactivities, which include antimicrobial, anticancer, anti-inflammatory, antiprotozoal, and antioxidant properties [3].

Procurement Rationale: Why Oxoaporphine Analogs Like Liriodenine Cannot Substitute for Lysicamine


Within the oxoaporphine alkaloid class, minor structural modifications translate into significant, quantifiable differences in biological activity, selectivity, and even mechanism of action. Lysicamine's specific 1,2-dimethoxy configuration, in contrast to the methylenedioxy bridge found in close analog liriodenine or other substitutions in related compounds like dicentrinone, directly impacts critical parameters. These include its potency against specific cancer cell lines, its spectrum of antibacterial activity, and its unique mode of DNA binding [1][2][3]. For scientific projects requiring a specific profile of bioactivity, sourcing the correct compound is essential, as the data below demonstrates that even closely related molecules are not functionally interchangeable.

Quantitative Differentiation of Lysicamine (CAS 15444-20-9) vs. Key Analogs


Differential Cytotoxicity in HepG2 Cells: Lysicamine vs. Liriodenine

In a direct comparative study, lysicamine demonstrated significantly lower cytotoxicity against the HepG2 hepatocellular carcinoma cell line than its close analog, liriodenine. The IC50 value for lysicamine was 34.48 ± 1.21 µg/mL, whereas liriodenine was nearly twice as potent, with an IC50 of 18.12 ± 0.21 µg/mL [1]. This quantifiable difference underscores that the two compounds are not interchangeable for studies requiring a specific level of growth inhibition in this cancer model.

Cytotoxicity Hepatocellular Carcinoma Oxoaporphine Alkaloid

Comparative Potency in MCF-7 Breast Cancer Cells: Lysicamine vs. Liriodenine

In a separate comparative study on the MCF-7 breast cancer cell line, the potency gap between lysicamine and liriodenine was even more pronounced. Lysicamine exhibited an IC50 of 70.03 µM, whereas liriodenine was significantly more potent with an IC50 of 33.31 µM [1]. This 2.1-fold difference in potency highlights a consistent and substantial variance in the anticancer activity profile of these two structurally similar oxoaporphine alkaloids across different cell lines.

Anticancer Breast Cancer MCF-7 Oxoaporphine Alkaloid

Differential DNA Binding Mode: Lysicamine Exhibits Unique Mixed-Mode Affinity

A detailed biophysical study using confocal microscopy and multispectroscopic techniques revealed a fundamental mechanistic difference in how oxoaporphine alkaloids interact with DNA. While dicentrinone (Di) and liriodenine (Li) were classified as classic DNA intercalators, lysicamine (Ly) was confirmed to have a unique mixed-mode binding, involving both partial intercalation and groove affinity [1]. This binding mode was also the weakest among the three, with a binding ability ranked as Di ≥ Li > Ly [1]. This divergence in molecular mechanism is a direct consequence of the 1,2-dimethoxy substitution unique to lysicamine.

DNA Interaction Oxoaporphine Alkaloid Mechanism of Action Biophysics

Narrow-Spectrum Antibacterial Activity Against ESBL-Producing Klebsiella

Lysicamine exhibits a distinct and narrow antibacterial profile. It demonstrates bactericidal activity against clinically relevant, extended-spectrum beta-lactamase (ESBL)-producing Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 10 µg/mL [1]. This activity is 4-fold weaker than that of the structurally related alkaloids artabotrine and liridine (MIC = 2.5 µg/mL each), which were co-isolated and tested in the same study [1]. This data clearly positions lysicamine's specific potency and spectrum relative to other in-class compounds, making it unsuitable for broad-spectrum applications but potentially valuable for more targeted studies.

Antibacterial ESBL Klebsiella Drug Discovery

Enhanced Anticancer Activity via Metal Complexation: The Lysicamine-Rh(III) Complex

A key differentiator for lysicamine is its demonstrated utility as a ligand for generating metal complexes with significantly enhanced anticancer activity. While the free ligand lysicamine exhibits cytotoxicity, its Rh(III) complex (Complex 3) shows superior in vitro potency against HepG2 and NCI-H460 cancer cell lines [1]. Critically, the Ru(II) complex (Complex 2) of lysicamine demonstrated in vivo antitumor efficacy, inhibiting HepG2 tumor growth in a xenograft model at a dose of 1/3 of its maximum tolerated dose (MTD), with a better safety profile than the standard chemotherapeutic cisplatin [1]. This establishes lysicamine not just as a bioactive compound, but as a valuable chemical scaffold for the rational design of more potent and potentially safer therapeutic candidates.

Medicinal Chemistry Metal Complexes Anticancer Scaffold Optimization

High-Value Research and Industrial Applications for Lysicamine (CAS 15444-20-9)


Investigating DNA Damage Response via Mixed-Mode Binding Agents

Given its unique mixed-mode DNA binding mechanism (partial intercalation and groove affinity) which distinguishes it from classic intercalators like liriodenine and dicentrinone [1], lysicamine is an ideal probe for studying the differential cellular responses to varied modes of DNA damage. Researchers in chemical biology and molecular pharmacology can use lysicamine to dissect the signaling pathways and repair mechanisms that are specifically activated by this non-canonical form of DNA interaction.

Developing Narrow-Spectrum Antibacterials Against Drug-Resistant Pathogens

Lysicamine's bactericidal activity against ESBL-producing Klebsiella pneumoniae (MIC = 10 µg/mL) [2], while less potent than some co-occurring alkaloids, indicates a specific, narrow-spectrum activity profile. This makes it a valuable starting point for medicinal chemistry campaigns aiming to develop novel agents against multi-drug resistant Gram-negative infections, where potent, broad-spectrum compounds can have undesirable effects on the microbiome.

Metallodrug Discovery: Optimizing a Validated Anticancer Scaffold

Lysicamine is a proven and versatile ligand for generating metal complexes with enhanced anticancer properties. The demonstrated in vivo efficacy and improved safety profile of its Ru(II) complex compared to cisplatin [3] provides a strong rationale for procuring lysicamine as a core scaffold. Medicinal chemists can use it to synthesize and screen a library of novel metal complexes (e.g., with Pt, Os, Ir) to identify optimized candidates for further preclinical development against hepatocellular carcinoma and other cancers.

Reference Standard for Natural Product Isolation and Dereplication

Due to its well-defined spectral properties and occurrence across multiple plant genera, lysicamine is a necessary analytical standard for natural product chemistry . It is essential for HPLC-based dereplication studies, enabling the rapid identification of this compound in complex plant extracts and preventing the costly and time-consuming re-isolation of known entities in biodiscovery programs.

Technical Documentation Hub

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